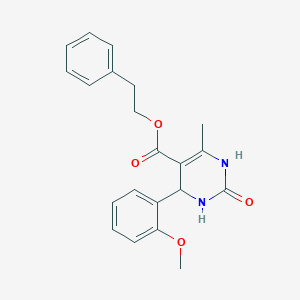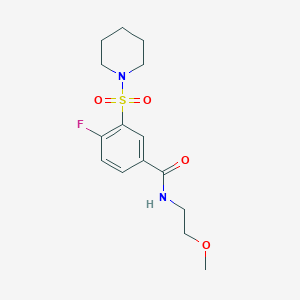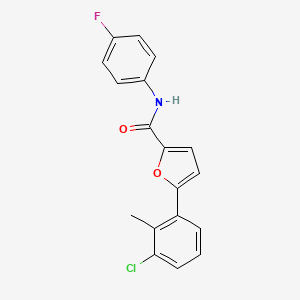![molecular formula C13H14N4O2 B4994332 2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate](/img/structure/B4994332.png)
2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate, also known as MTA, is a chemical compound that has been widely used in scientific research. MTA is a triazine-based compound that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that regulate cellular signaling pathways. By inhibiting these enzymes, this compound can modulate cellular signaling and gene expression, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune cell function. This compound has also been shown to have antiviral and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively target specific cellular pathways. However, this compound can be toxic in high concentrations, and its effects can be difficult to interpret in complex biological systems.
Orientations Futures
There are several future directions for research on 2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate, including the development of novel therapeutic agents based on its structure and mechanism of action, the identification of new cellular targets for this compound, and the exploration of its potential applications in diagnostic imaging and drug delivery. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
In conclusion, this compound is a triazine-based compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown great potential for use in the development of novel therapeutic agents and diagnostic tools, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate can be synthesized using a variety of methods, including the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-methyl-2-aminophenol and methylamine. The resulting product is then acetylated with acetic anhydride to yield this compound.
Applications De Recherche Scientifique
2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate has been used in a variety of scientific research applications, including as a fluorescent probe for DNA detection, an inhibitor of protein tyrosine phosphatase, and a modulator of cellular signaling pathways. This compound has also been used in the development of novel therapeutic agents for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
[2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-8-15-12(17-13(14-3)16-8)10-6-4-5-7-11(10)19-9(2)18/h4-7H,1-3H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQIHSXCCBIWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)NC)C2=CC=CC=C2OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-methoxypyridine](/img/structure/B4994276.png)


![N-[2-(2-fluorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B4994284.png)
![methyl N-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate](/img/structure/B4994291.png)
![3-chloro-1-(2,4-dimethylphenyl)-4-[(2-hydroxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B4994294.png)

![4-{[(4-methylphenyl)sulfonyl]methyl}-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4994309.png)
![3-[(4-methoxybenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4994312.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4994324.png)

